Isopropylmethyldichlorosilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

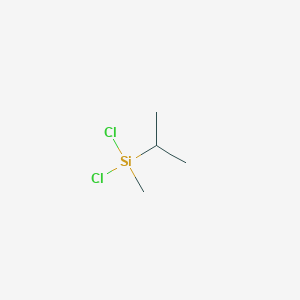

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloro-methyl-propan-2-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2Si/c1-4(2)7(3,5)6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIWUBVZCIGHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334057 | |

| Record name | Isopropylmethyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18236-89-0 | |

| Record name | Isopropylmethyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(methyl)isopropylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isopropylmethyldichlorosilane: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of Isopropylmethyldichlorosilane. The information is intended to support researchers, scientists, and professionals in drug development and other advanced chemical applications.

Core Chemical Properties

This compound, with the CAS number 18236-89-0, is a versatile organosilicon compound. Its key physical and chemical properties are summarized below.

Physical and Chemical Data

| Property | Value |

| Molecular Formula | C4H10Cl2Si |

| Molecular Weight | 157.11 g/mol |

| IUPAC Name | Dichloro(isopropyl)methylsilane |

| Boiling Point | 121 °C |

| Flash Point | 14 °C |

| Density | 1.033 g/mL |

| Refractive Index | 1.425 - 1.428 |

Safety and Handling Information

| Hazard Statement | Precautionary Statement |

| H225: Highly flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| - | P310: Immediately call a POISON CENTER or doctor/physician. |

Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling.

Synthesis of this compound

Experimental Protocol: Grignard Synthesis

Objective: To synthesize this compound by reacting isopropylmagnesium chloride with methyltrichlorosilane.

Materials:

-

Magnesium turnings

-

Isopropyl chloride

-

Methyltrichlorosilane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon source, dropping funnel, condenser)

Procedure:

-

Grignard Reagent Preparation:

-

Set up a flame-dried three-neck flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

Add a small crystal of iodine to the magnesium.

-

Prepare a solution of isopropyl chloride in anhydrous diethyl ether in the dropping funnel.

-

Slowly add a small amount of the isopropyl chloride solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and the ether begins to reflux.

-

Once the reaction has started, add the remaining isopropyl chloride solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with Methyltrichlorosilane:

-

Cool the freshly prepared Grignard reagent in an ice-salt bath.

-

Prepare a solution of methyltrichlorosilane in anhydrous diethyl ether in a separate dropping funnel.

-

Add the methyltrichlorosilane solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

The reaction mixture will form a precipitate of magnesium salts.

-

Filter the mixture under an inert atmosphere to remove the salts.

-

Wash the salt cake with anhydrous diethyl ether.

-

Combine the filtrate and washings.

-

Remove the solvent by distillation.

-

The crude product is then purified by fractional distillation to yield this compound.

-

Chemical Reactivity

The reactivity of this compound is dominated by the two chlorine atoms bonded to the silicon, which are excellent leaving groups. This makes the silicon atom highly electrophilic and susceptible to nucleophilic attack.

Hydrolysis

One of the most significant reactions of this compound is its hydrolysis. It reacts readily with water and other protic solvents. This reactivity is a key consideration for its handling and storage, which must be under anhydrous conditions.

Experimental Protocol: Hydrolysis

Objective: To observe the hydrolysis of this compound and the formation of silanols and siloxanes.

Materials:

-

This compound

-

Water

-

A suitable organic solvent (e.g., diethyl ether)

-

pH indicator or pH meter

-

Glassware (beaker, stir bar)

Procedure:

-

Dissolve a small amount of this compound in an inert, anhydrous organic solvent in a beaker.

-

Slowly add water to the solution while stirring.

-

Observe the reaction. The formation of hydrogen chloride (HCl) gas may be evident, and the solution will become acidic. This can be confirmed with a pH indicator or a pH meter.

-

The initial product of hydrolysis is the unstable silanediol, isopropyl(methyl)silanediol.

-

This silanediol will readily undergo condensation to form polysiloxanes, which may be observed as an oil or a solid precipitate.

Reactions with Other Nucleophiles

Similar to hydrolysis, this compound will react with other nucleophiles such as alcohols, amines, and organometallic reagents. These reactions proceed via nucleophilic substitution at the silicon center, displacing the chloride ions. This reactivity makes it a useful intermediate for the synthesis of a variety of organosilicon compounds with tailored properties.

Applications in Research and Development

This compound serves as a valuable building block in organic and materials chemistry. Its applications include:

-

Surface Modification: It can be used to introduce hydrophobic isopropyl and methyl groups onto surfaces, altering their wetting and adhesive properties.

-

Polymer Synthesis: As a difunctional monomer, it can be used in the synthesis of polysiloxanes with specific properties conferred by the isopropyl and methyl substituents.

-

Organic Synthesis: It can be used as a protecting group for diols or as a precursor to more complex organosilane reagents.

Conclusion

This compound is a reactive and versatile organochlorosilane with important applications in synthesis and materials science. A thorough understanding of its chemical properties, particularly its sensitivity to moisture, is crucial for its safe and effective use. The synthetic and reactive pathways outlined in this guide provide a foundation for its application in advanced research and development.

An In-depth Technical Guide to the Synthesis and Purification of Isopropylmethyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of isopropylmethyldichlorosilane, a key organosilane intermediate. This document details the primary synthetic methodologies, including Grignard reactions and hydrosilylation, offering detailed experimental protocols. Furthermore, it outlines the purification techniques and provides essential characterization data. The information presented herein is intended to equip researchers and professionals in chemical synthesis and drug development with the necessary knowledge for the successful preparation and handling of this compound.

Compound Overview

This compound (C4H10Cl2Si) is a reactive organosilane compound characterized by the presence of an isopropyl group, a methyl group, and two chlorine atoms attached to a central silicon atom.[1] The reactivity of the silicon-chlorine bonds makes it a versatile precursor for the synthesis of a variety of other organosilicon compounds through nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18236-89-0 | [1] |

| Molecular Formula | C4H10Cl2Si | [1] |

| Molecular Weight | 157.11 g/mol | |

| Boiling Point | 121 °C | |

| IUPAC Name | Dichloro(isopropyl)(methyl)silane | [1] |

| Canonical SMILES | CC(C)--INVALID-LINK--(Cl)Cl | [1] |

Synthesis Methodologies

Two primary routes for the synthesis of this compound are the Grignard reaction and hydrosilylation. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Grignard Reaction

The Grignard reaction offers a classic and versatile approach for the formation of carbon-silicon bonds. This method involves the reaction of an isopropyl Grignard reagent with a suitable methylchlorosilane precursor. A significant challenge in this synthesis is controlling the stoichiometry to favor the desired disubstituted product and minimize the formation of mono-, tri-, and tetra-substituted byproducts.[2]

This protocol is adapted from established procedures for the synthesis of similar chlorosilanes.[2][3]

Reaction Scheme:

(CH₃)₂CHCl + Mg → (CH₃)₂CHMgCl

(CH₃)₂CHMgCl + CH₃SiCl₃ → (CH₃)₂CH(CH₃)SiCl₂ + MgCl₂

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser

-

Dry, inert atmosphere (nitrogen or argon)

-

Isopropyl chloride

-

Magnesium turnings

-

Methyltrichlorosilane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ice bath

-

Standard glassware for workup and distillation

Procedure:

-

Preparation of Isopropylmagnesium Chloride:

-

Under an inert atmosphere, place magnesium turnings (1.1 molar equivalents relative to isopropyl chloride) in the flame-dried three-necked flask.

-

Add a small crystal of iodine to initiate the reaction.

-

Add sufficient anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of isopropyl chloride (1.0 molar equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction is initiated when the iodine color disappears and gentle reflux is observed.[2]

-

Maintain a gentle reflux until all the magnesium has reacted.

-

-

Reaction with Methyltrichlorosilane:

-

Cool the freshly prepared isopropylmagnesium chloride solution to -25 to -30 °C using an appropriate cooling bath.[2]

-

Slowly add a solution of methyltrichlorosilane (1.0 molar equivalent) in anhydrous diethyl ether from the dropping funnel to the cooled Grignard reagent. Maintain the low temperature throughout the addition to control the exothermic reaction and improve selectivity.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature with continuous stirring.

-

The mixture may be gently refluxed for 30-60 minutes to ensure the reaction goes to completion.[2]

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

The precipitated magnesium salts are removed by filtration under an inert atmosphere.

-

Wash the filter cake with several portions of anhydrous diethyl ether.[2]

-

Combine the ethereal filtrates.

-

Table 2: Representative Quantitative Data for Grignard Synthesis of Chlorosilanes

| Parameter | Value | Notes | Reference |

| Yield | 50-65% | Yields are variable and depend on precise reaction conditions and control of stoichiometry. | [2] |

| Purity | Variable | Requires purification by fractional distillation. |

Logical Workflow for Grignard Synthesis:

Hydrosilylation

Hydrosilylation is an atom-economical method that involves the addition of a silicon-hydride bond across a double bond, typically catalyzed by a platinum complex.[4] For the synthesis of this compound, this would involve the reaction of propene with methyldichlorosilane.

This protocol is a general representation of a platinum-catalyzed hydrosilylation of an alkene.

Reaction Scheme:

CH₃CH=CH₂ + HSi(CH₃)Cl₂ --(Pt catalyst)--> (CH₃)₂CH(CH₃)SiCl₂

Materials and Equipment:

-

High-pressure reactor

-

Propene

-

Methyldichlorosilane

-

Hydrosilylation catalyst (e.g., Speier's catalyst - H₂PtCl₆, or Karstedt's catalyst)

-

Anhydrous solvent (e.g., toluene or hexane)

-

Standard glassware for purification

Procedure:

-

Reaction Setup:

-

Charge the high-pressure reactor with methyldichlorosilane and the anhydrous solvent under an inert atmosphere.

-

Add the platinum catalyst.

-

Seal the reactor and introduce propene to the desired pressure.

-

-

Reaction:

-

Heat the reactor to the desired temperature (typically in the range of 50-150 °C) with vigorous stirring.

-

Monitor the reaction progress by pressure drop or by sampling and analysis (e.g., GC).

-

-

Workup:

-

After the reaction is complete, cool the reactor to room temperature and vent the excess propene.

-

The crude product is then subjected to purification.

-

Table 3: General Parameters for Hydrosilylation Reactions

| Parameter | Value/Condition | Notes | Reference |

| Catalyst | Platinum-based (e.g., Speier's, Karstedt's) | Catalyst loading is typically low (ppm level). | [4][5] |

| Temperature | 50-150 °C | Reaction temperature can influence side reactions. | |

| Pressure | Dependent on propene concentration | Sufficient pressure is needed to maintain propene in the liquid phase. | |

| Yield | Generally high | Can be affected by catalyst activity and side reactions like alkene isomerization. | [4] |

Logical Workflow for Hydrosilylation Synthesis:

Purification

The primary method for the purification of this compound is fractional distillation .[6][7][8] This technique is essential for separating the desired product from unreacted starting materials, byproducts, and solvents, especially when their boiling points are relatively close.

Experimental Protocol: Fractional Distillation

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flasks

-

Heating mantle

-

Thermometer

-

Vacuum source (if necessary for lower boiling impurities)

Procedure:

-

Setup:

-

Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.

-

Place the crude this compound in the distillation flask with boiling chips.

-

-

Distillation:

-

Gently heat the distillation flask.

-

Collect any low-boiling fractions (e.g., residual solvent) first.

-

Carefully monitor the temperature at the head of the fractionating column.

-

Collect the fraction that distills at or near the boiling point of this compound (121 °C).

-

Discard any high-boiling residue.

-

Table 4: Distillation Parameters

| Parameter | Value | Notes |

| Boiling Point of Product | 121 °C | |

| Distillation Type | Fractional | Necessary for separating closely boiling impurities. |

Characterization

Confirmation of the structure and purity of the synthesized this compound is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 5: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~1.1 | Doublet | 6H | -CH(CH₃ )₂ |

| ~1.5 | Multiplet | 1H | -CH (CH₃)₂ | |

| ~0.5 | Singlet | 3H | Si-CH₃ | |

| ¹³C NMR | ~20 | -CH(C H₃)₂ | ||

| ~25 | -C H(CH₃)₂ | |||

| ~5 | Si-C H₃ |

Note: The predicted NMR data is based on typical chemical shifts for similar structural motifs. Experimental verification is required.

Safety Considerations

-

Chlorosilanes are corrosive and react with moisture to produce hydrogen chloride (HCl) gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Grignard reagents are highly flammable and react violently with water. All glassware must be thoroughly dried, and reactions must be conducted under a dry, inert atmosphere.

-

Hydrosilylation reactions can be exothermic and may involve flammable gases under pressure. Appropriate safety precautions for high-pressure reactions should be followed.

Conclusion

The synthesis of this compound can be effectively achieved through both Grignard and hydrosilylation methodologies. The choice of the synthetic route will depend on the specific requirements of the laboratory or production facility. Careful control of reaction conditions is crucial for maximizing yield and minimizing byproducts. Fractional distillation is the standard method for obtaining high-purity material. Spectroscopic analysis, particularly NMR, is essential for confirming the identity and purity of the final product. Adherence to strict safety protocols is paramount when handling the reactive intermediates and the final product.

References

An In-depth Technical Guide to Isopropylmethyldichlorosilane (CAS No. 18236-89-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isopropylmethyldichlorosilane, a versatile organosilicon compound. The information presented herein is intended to be a valuable resource for professionals in chemical research and pharmaceutical development, offering detailed insights into its properties, synthesis, and potential applications.

Chemical Identity and Properties

This compound, identified by the CAS number 18236-89-0, is a reactive chlorosilane compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value |

| CAS Number | 18236-89-0 |

| IUPAC Name | Dichloro(isopropyl)methylsilane |

| Synonyms | Dichloro-methyl-propan-2-ylsilane, Methylisopropyldichlorosilane |

| Molecular Formula | C4H10Cl2Si |

| Molecular Weight | 157.11 g/mol |

| Appearance | Transparent liquid |

| Boiling Point | 121 °C |

| Flash Point | 14 °C |

| Density | 1.033 g/mL |

| Refractive Index | 1.425-1.428 |

| SMILES | CC(C)--INVALID-LINK--(Cl)Cl |

| InChI | InChI=1S/C4H10Cl2Si/c1-4(2)7(3,5)6/h4H,1-3H3 |

| InChIKey | IPIWUBVZCIGHAC-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the "Direct Process" being a common industrial method for the production of alkylchlorosilanes. For laboratory-scale synthesis, a Grignard reaction offers a viable alternative.

Representative Laboratory Synthesis: Grignard Reaction

This protocol describes a generalized procedure for the synthesis of an alkylmethyldichlorosilane, adapted for this compound.

Reaction Scheme:

(CH₃)₂CHCl + Mg → (CH₃)₂CHMgCl

(CH₃)₂CHMgCl + CH₃SiCl₃ → (CH₃)₂CH(CH₃)SiCl₂ + MgCl₂

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a constant-pressure dropping funnel. The entire apparatus is maintained under a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

Grignard Reagent Formation: Magnesium turnings (1.1 equivalents) are placed in the flask. A solution of 2-chloropropane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine, and then maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Methyltrichlorosilane: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of methyltrichlorosilane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature. The mixture is then filtered to remove magnesium salts.

-

Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.

Logical Workflow for Grignard Synthesis

Caption: Workflow for the laboratory synthesis of this compound via a Grignard reaction.

Applications in Research and Drug Development

While direct applications of this compound in pharmaceuticals are not widely documented, its role as a dichlorosilane positions it as a valuable reagent in synthetic organic chemistry, particularly in the context of drug development. Its utility stems from two primary areas: its function as a silylating agent for the protection of functional groups and its potential use in the synthesis of silicon-containing bioactive molecules through the principle of bioisosterism.

Silylating Agent for Protecting Groups

In multi-step organic syntheses, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. Silyl ethers are commonly employed as protecting groups for alcohols due to their ease of formation and selective removal under mild conditions.[1] Dichlorosilanes can be used to protect diols or to introduce a silyl moiety that can be further functionalized.

Representative Experimental Protocol: Silylation of a Diol

-

Reaction Setup: To a solution of a diol (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (2.2 equivalents) in a dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add this compound (1.0 equivalent) dropwise at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude silylated product is then purified by column chromatography.

Silylation Experimental Workflow

Caption: General workflow for the protection of a diol using a dichlorosilane.

Carbon-Silicon Bioisosterism in Drug Design

A significant and emerging application of organosilicon compounds in medicinal chemistry is the concept of carbon-silicon bioisosterism.[2][3][4] This strategy involves the replacement of a carbon atom in a drug molecule with a silicon atom. This substitution can modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and bond angles, potentially leading to improved efficacy, selectivity, and pharmacokinetic profiles.[5]

The synthesis of such "sila-drugs" requires silicon-containing building blocks, and dichlorosilanes can serve as precursors to these synthons. For instance, this compound could be a starting material for creating more complex isopropyl-methyl-silyl moieties for incorporation into bioactive scaffolds.

Conceptual Pathway of Bioisosteric Replacement

References

- 1. Bioisosterism in Drug Discovery and Development - An Overview | Bentham Science [benthamscience.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Silicon switch: Carbon-silicon Bioisosteric replacement as a strategy to modulate the selectivity, physicochemical, and drug-like properties in anticancer pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]

- 5. chinesechemsoc.org [chinesechemsoc.org]

Isopropylmethyldichlorosilane molecular weight and formula

An In-depth Technical Guide on Isopropylmethyldichlorosilane

This guide provides an overview of the fundamental physicochemical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C4H10Cl2Si[1][2][3] |

| Molecular Weight | 157.11 g/mol [1] |

| IUPAC Name | dichloro-methyl-propan-2-ylsilane[1] |

| CAS Number | 18236-89-0[1][2] |

Molecular Structure and Connectivity

The structural arrangement of atoms within the this compound molecule is critical to its reactivity and physical properties. The central silicon atom is bonded to a methyl group, an isopropyl group, and two chlorine atoms. This arrangement is depicted in the following logical relationship diagram.

Caption: Molecular connectivity of this compound.

References

Isopropylmethyldichlorosilane: A Comprehensive Safety Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Safe Handling, Storage, and Emergency Procedures for Isopropylmethyldichlorosilane

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No. 18236-89-0). Designed for researchers, scientists, and professionals in drug development, this document compiles essential information on the substance's physical and chemical properties, hazards, handling procedures, and emergency responses. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental methodologies for key safety assessments and visualizations of safety workflows are also included to ensure a thorough understanding of the safety protocols associated with this compound.

Section 1: Physical and Chemical Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 18236-89-0[1] |

| Molecular Formula | C4H10Cl2Si[1] |

| Molecular Weight | 157.11 g/mol [1] |

| Appearance | Transparent liquid[1] |

| Boiling Point | 121 °C[1] |

| Flash Point | 14 °C[1] |

| Density | 1.033 g/mL[1] |

| Refractive Index | 1.425-1.428[1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classification and associated hazard statements.

| Classification | Code | Statement |

| Flammable Liquids, Category 2 | H225 | Highly flammable liquid and vapour.[2][3] |

| Skin Corrosion/Irritation, Category 1B | H314 | Causes severe skin burns and eye damage.[2][3] |

| Serious Eye Damage/Eye Irritation, Category 1 | H318 | Causes serious eye damage.[3] |

| Acute Toxicity, Oral, Category 4 | H302 | Harmful if swallowed.[2] |

| Acute Toxicity, Inhalation, Category 3 | H331 | Toxic if inhaled.[2] |

| Specific target organ toxicity — Single exposure, Category 3 | H335 | May cause respiratory irritation.[2] |

Signal Word: Danger[3]

Section 3: Exposure Controls & Personal Protection

Appropriate engineering controls and personal protective equipment (PPE) are critical when handling this compound.

| Control Parameter | Recommendation |

| Engineering Controls | Use only under a chemical fume hood.[4] Ensure adequate ventilation. Use explosion-proof electrical, ventilating, and lighting equipment.[3] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[2][3] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber), and flame-retardant antistatic protective clothing.[3] |

| Respiratory Protection | If inhalation risk exists, use a NIOSH-certified respirator with an organic vapor/acid gas cartridge. In situations with unknown concentrations, a self-contained breathing apparatus (SCBA) is required. |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Remove and wash contaminated clothing before reuse.[2] |

Section 4: Toxicological & Ecotoxicological Data

Due to the limited availability of specific toxicological and ecotoxicological data for this compound, information from structurally related organochlorosilanes is provided as an estimate. The primary hazard is associated with its corrosive nature and its violent reaction with water to produce hydrochloric acid.

| Endpoint | Value/Observation | Species | Method |

| Acute Inhalation Toxicity (LC50) | Estimated for dichlorosilanes: 1785-2092 ppm (1-hour exposure) | Rat | OECD Guideline 403 (or similar) |

| Skin Corrosion/Irritation | Causes severe skin burns.[2][3] | Rabbit | OECD Guideline 404 |

| Serious Eye Damage/Irritation | Causes serious eye damage.[2][3] | Rabbit | OECD Guideline 405 |

| Aquatic Toxicity | Data not available. Organochlorosilanes hydrolyze rapidly in water, and the resulting ecotoxicity is primarily due to the formation of hydrochloric acid and the corresponding silanol. The acidification of the aquatic environment can be harmful to aquatic life. | - | - |

Section 5: Experimental Protocols

Flash Point Determination by Pensky-Martens Closed Cup Tester (ASTM D93)

Objective: To determine the lowest temperature at which the vapors of this compound will ignite.

Methodology:

-

Apparatus: A manual or automated Pensky-Martens closed-cup apparatus is used.[5]

-

Sample Preparation: A brass test cup is filled with the test specimen to a specified mark.[6]

-

Heating and Stirring: The sample is heated at a controlled rate while being continuously stirred to ensure temperature uniformity.[6]

-

Ignition Source Application: At regular temperature intervals, the stirring is stopped, and an ignition source is introduced into the vapor space above the liquid.[6]

-

Flash Point Detection: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to flash.[6]

-

Data Recording: The observed flash point temperature is recorded and corrected for barometric pressure.

Section 6: Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

Section 7: First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][7] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[4][7] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Section 8: Fire-Fighting Measures

This compound is a highly flammable liquid.

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use dry chemical, CO2, or alcohol-resistant foam. Do NOT use water, as the substance reacts violently with it.[4] |

| Specific Hazards | Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2] Reacts violently with water to produce flammable gases.[7] |

| Protective Equipment | Fire-fighters should wear appropriate protective equipment and self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.[7] |

Section 9: Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of this compound and prevent accidents.

| Aspect | Recommendation |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[4] Keep away from heat, sparks, and open flames.[3] Ground all containers and equipment to prevent static discharge.[3] Avoid contact with skin, eyes, and clothing. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from sources of ignition and incompatible materials such as oxidizing agents, acids, and water.[7] |

Section 10: Stability and Reactivity

| Aspect | Information |

| Reactivity | Reacts violently with water, liberating flammable gases.[7] |

| Chemical Stability | Stable under recommended storage conditions.[2] |

| Possibility of Hazardous Reactions | May occur. Reacts with water and moisture in the air. |

| Conditions to Avoid | Heat, flames, sparks, and contact with moisture.[3] |

| Incompatible Materials | Strong oxidizing agents, water.[7] |

| Hazardous Decomposition Products | Hydrogen chloride, carbon oxides, and silicon oxides. |

References

- 1. The environmental fate and ecological impact of organosilicon materials: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gesamp.org [gesamp.org]

- 4. gelest.com [gelest.com]

- 5. amp.generalair.com [amp.generalair.com]

- 6. DICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. mdpi.com [mdpi.com]

Reactivity of Isopropylmethyldichlorosilane with Protic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of isopropylmethyldichlorosilane with protic solvents. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from studies on analogous dichlorosilanes and general principles of organosilicon chemistry to predict its behavior. The document covers reaction mechanisms, expected products, and generalized experimental protocols for studying these reactions, with a focus on providing practical information for laboratory applications.

Introduction

This compound ((CH₃)₂CH(CH₃)SiCl₂) is a bifunctional organosilane containing two reactive chlorine atoms. These chlorine atoms are susceptible to nucleophilic substitution by protic solvents, such as water, alcohols, and amines. The reactivity of the Si-Cl bond is influenced by the steric hindrance imposed by the isopropyl group and the electron-donating nature of the methyl and isopropyl groups. Understanding the solvolysis of this compound is crucial for its application in the synthesis of silicones, surface modification of materials, and as a protecting group in organic synthesis.

Core Reactivity with Protic Solvents

The primary reaction of this compound with protic solvents (H-Y, where Y = OH, OR, NHR) is solvolysis, a nucleophilic substitution reaction at the silicon center. The reaction proceeds in a stepwise manner, with the sequential replacement of the two chlorine atoms. The general reaction can be represented as follows:

(CH₃)₂CH(CH₃)SiCl₂ + H-Y → (CH₃)₂CH(CH₃)SiCl(Y) + HCl (CH₃)₂CH(CH₃)SiCl(Y) + H-Y → (CH₃)₂CH(CH₃)Si(Y)₂ + HCl

The hydrogen chloride (HCl) generated is a corrosive byproduct and is typically neutralized by the addition of a base, such as a tertiary amine (e.g., triethylamine, pyridine), to drive the reaction to completion.

Reaction Mechanism

The solvolysis of dichlorosilanes can proceed through a spectrum of mechanisms, ranging from a bimolecular nucleophilic substitution (Sₙ2) to a dissociative, unimolecular (Sₙ1)-like pathway. For this compound, the presence of the sterically demanding isopropyl group is expected to hinder the backside attack characteristic of a pure Sₙ2 mechanism. Conversely, the formation of a transient, three-coordinate silylium ion intermediate required for an Sₙ1 pathway is generally unfavorable in the absence of strong Lewis acids. Therefore, the reaction is most likely to proceed through a borderline Sₙ1/Sₙ2 mechanism , possibly involving a pentacoordinate silicon intermediate.

The reaction is initiated by the nucleophilic attack of the protic solvent on the silicon atom. The reaction rate will be influenced by the nucleophilicity of the solvent, the polarity of the reaction medium, and the reaction temperature.

Reactivity with Specific Protic Solvents

Hydrolysis: Reaction with Water

The hydrolysis of this compound yields isopropylmethylsilanediol, which is prone to self-condensation to form siloxanes.

(CH₃)₂CH(CH₃)SiCl₂ + 2H₂O → (CH₃)₂CH(CH₃)Si(OH)₂ + 2HCl

The resulting silanediol is often unstable and can undergo intermolecular condensation to form linear or cyclic siloxanes. The extent of condensation depends on factors such as concentration, pH, and the presence of catalysts.

dot

Alcoholysis: Reaction with Alcohols

Alcoholysis of this compound with an alcohol (ROH) produces the corresponding dialkoxysilane.

(CH₃)₂CH(CH₃)SiCl₂ + 2ROH → (CH₃)₂CH(CH₃)Si(OR)₂ + 2HCl

This reaction is a common method for the synthesis of alkoxysilanes, which are valuable precursors for sol-gel processes and as cross-linking agents. The reactivity of the alcohol will follow the order: primary > secondary > tertiary, due to steric hindrance.

dot

Hydrolytic Stability of Isopropylmethyldichlorosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylmethyldichlorosilane ((CH₃)₂(CH)Si(CH₃)Cl₂) is a reactive organosilicon compound with significant potential in organic synthesis and materials science. Its utility is intrinsically linked to its reactivity, particularly its hydrolytic stability. This technical guide provides an in-depth analysis of the hydrolytic behavior of this compound, drawing upon established principles of chlorosilane chemistry and data from analogous compounds. The document outlines the mechanism of hydrolysis, presents qualitative and analogous quantitative data, details experimental protocols for stability assessment, and provides visual representations of the key chemical pathways and workflows.

Introduction

Organochlorosilanes are a class of chemical compounds characterized by a direct silicon-chlorine bond. This bond is highly polarized and susceptible to nucleophilic attack, rendering these compounds highly reactive towards water and other protic solvents. This compound, a member of this family, is no exception and undergoes rapid hydrolysis upon contact with moisture. This reaction, while fundamental to its application in forming siloxane polymers and surface modifications, also necessitates careful handling and storage to prevent unintended reactions. Understanding the kinetics and mechanisms of this hydrolysis is critical for its effective use in research and development.

Mechanism of Hydrolysis

The hydrolysis of this compound proceeds in a stepwise manner, initiated by the nucleophilic attack of water on the silicon atom. This process leads to the sequential replacement of the two chlorine atoms with hydroxyl groups, forming a silanediol intermediate. This intermediate is generally unstable and readily undergoes condensation to form siloxane polymers. The overall reaction can be summarized as follows:

-

Initial Hydrolysis: The first chlorine atom is displaced by a hydroxyl group, forming isopropylmethylchlorosilanol and releasing hydrogen chloride.

-

Second Hydrolysis: The remaining chlorine atom is subsequently hydrolyzed to yield isopropylmethylsilanediol.

-

Condensation: The silanediol molecules condense with each other, eliminating water to form linear or cyclic polysiloxanes.

The liberated hydrogen chloride can catalyze the hydrolysis reaction, making it autocatalytic in nature. The reaction is typically vigorous and exothermic.[1]

Signaling Pathway of Hydrolysis

Caption: Hydrolysis and condensation pathway of this compound.

Quantitative Data on Hydrolytic Stability

For context, the hydrolysis of other organosilicon compounds has been studied more extensively. For instance, the hydrolysis of alkoxysilanes, which are generally less reactive than chlorosilanes, follows pseudo-first-order kinetics in the presence of excess water.[3] The rate of this reaction is significantly influenced by pH, temperature, and the steric bulk of the substituents on the silicon atom.[4]

Table 1: Qualitative Hydrolytic Stability of Analogous Chlorosilanes

| Compound | Formula | Qualitative Reactivity with Water | Reference |

| Dichloromethylsilane | CH₃SiHCl₂ | Reacts violently. | [2] |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | Readily reacts to form linear and cyclic Si-O chains. | [5] |

| Trichlorosilane | HSiCl₃ | Vigorous and exothermic reaction. | [1] |

Experimental Protocols for Assessing Hydrolytic Stability

The hydrolytic stability of this compound can be investigated using various analytical techniques to monitor the reaction progress over time. Due to the rapid and exothermic nature of the reaction, experiments must be conducted with caution in a controlled environment.

General Experimental Setup

-

Reaction Vessel: A jacketed glass reactor to control the temperature.

-

Stirring: A magnetic stirrer to ensure proper mixing.

-

Inert Atmosphere: The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.

-

Reagent Addition: A syringe pump for the controlled addition of water.

Monitoring Techniques

Several spectroscopic methods can be employed for in-situ monitoring of the hydrolysis reaction:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to follow the disappearance of the Si-CH(CH₃)₂ and Si-CH₃ protons of the starting material and the appearance of new signals corresponding to the silanol and siloxane products.

-

²⁹Si NMR: Provides direct information about the silicon environment, allowing for the identification and quantification of the starting dichlorosilane, the silanol intermediates, and the various siloxane species formed.[6]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The disappearance of the Si-Cl stretching band and the appearance of the broad Si-OH stretching band (around 3200-3400 cm⁻¹) and the Si-O-Si stretching band (around 1000-1100 cm⁻¹) can be monitored over time.[3]

-

-

Raman Spectroscopy:

-

Similar to FTIR, Raman spectroscopy can be used to track changes in the vibrational modes of the Si-Cl, Si-OH, and Si-O-Si bonds.[6]

-

Sample Experimental Protocol (NMR Monitoring)

-

Dissolve a known concentration of this compound in a dry, deuterated, aprotic solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube under an inert atmosphere.

-

Acquire an initial ¹H and ²⁹Si NMR spectrum of the starting material.

-

Using a microsyringe, inject a stoichiometric amount of D₂O (to avoid a large water signal in the ¹H NMR spectrum) into the NMR tube.

-

Immediately begin acquiring a series of time-resolved ¹H and ²⁹Si NMR spectra.

-

Integrate the signals corresponding to the reactant and products in each spectrum to determine their relative concentrations as a function of time.

-

The rate of hydrolysis can be determined by plotting the concentration of the starting material versus time and fitting the data to an appropriate rate law.

Experimental Workflow Diagram

Caption: A typical experimental workflow for monitoring hydrolysis via NMR.

Safety and Handling

This compound is a highly flammable and corrosive liquid. It reacts violently with water, releasing flammable gases and corrosive hydrogen chloride.[2] Therefore, it must be handled in a well-ventilated fume hood, under an inert atmosphere, and away from sources of ignition. Personal protective equipment, including safety goggles, flame-retardant laboratory coat, and appropriate gloves, should be worn at all times.

Conclusion

This compound exhibits high hydrolytic instability, a characteristic feature of organodichlorosilanes. The reaction with water is rapid and exothermic, leading to the formation of silanols and subsequent condensation to polysiloxanes, with the concomitant release of hydrogen chloride. While specific quantitative kinetic data for this compound is scarce, its reactivity can be reliably inferred from analogous compounds. The experimental protocols outlined in this guide, utilizing modern spectroscopic techniques, provide a framework for researchers to quantitatively assess its hydrolytic behavior. A thorough understanding of this reactivity is paramount for the safe and effective application of this compound in scientific and industrial settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. fishersci.com [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. gelest.com [gelest.com]

- 5. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 6. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of Isopropylmethyldichlorosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectral data for isopropylmethyldichlorosilane, a key intermediate in silicone chemistry. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, based on established principles and comparative analysis of similar organosilicon compounds. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Predicted Spectral Data

The following tables summarize the anticipated quantitative spectral data for this compound. These predictions are derived from the analysis of characteristic chemical shifts and absorption frequencies for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-CH 3 | 0.5 - 1.0 | Singlet | 3H |

| Si-CH (CH3)2 | 1.0 - 1.5 | Septet | 1H |

| Si-CH(C H3)2 | 1.0 - 1.5 | Doublet | 6H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Si-C H3 | 0 - 10 |

| Si-C H(CH3)2 | 15 - 25 |

| Si-CH(C H3)2 | 15 - 25 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| C-H Stretch (Alkyl) | 2975 - 2850 | Strong | From the isopropyl and methyl groups. |

| Si-C Stretch | 1260 - 1240 | Strong, Sharp | Characteristic for Si-CH₃. |

| Si-Cl Stretch | 600 - 450 | Strong | Dichlorosilane absorption. |

| C-H Bend (Alkyl) | 1470 - 1370 | Medium | From the isopropyl and methyl groups. |

| Si-C Bend | 800 - 700 | Medium |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of liquid chlorosilanes like this compound.

NMR Spectroscopy of a Liquid Chlorosilane

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

NMR spectrometer

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

This compound

-

Pipettes

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the solvent peak)

Procedure:

-

Sample Preparation:

-

In a clean, dry 5 mm NMR tube, add approximately 0.5 - 0.7 mL of deuterated chloroform (CDCl₃).

-

Add 1-2 drops of this compound to the solvent.

-

If using an external standard, add a small amount of TMS.

-

Cap the NMR tube securely.

-

Gently invert the tube several times to ensure a homogeneous solution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using automated shimming routines.

-

-

Data Acquisition:

-

¹H NMR:

-

Set the appropriate spectral width and acquisition time.

-

Apply a 90° pulse and acquire the free induction decay (FID).

-

Typically, 16 to 64 scans are sufficient for a clear spectrum.

-

-

¹³C NMR:

-

Set the appropriate spectral width and acquisition time. Due to the lower natural abundance of ¹³C, more scans will be required.

-

Use proton decoupling to simplify the spectrum.

-

Acquire the FID. The number of scans can range from hundreds to thousands depending on the sample concentration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS peak (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy of a Liquid Chlorosilane

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Liquid IR cell (e.g., with NaCl or KBr windows) or an Attenuated Total Reflectance (ATR) accessory

-

This compound

-

Pipettes

-

Solvent for cleaning (e.g., dry hexane or dichloromethane)

Procedure using a Liquid IR Cell:

-

Sample Preparation:

-

Ensure the IR cell windows are clean and dry.

-

Using a pipette, introduce a small amount of this compound into the cell's sample cavity.

-

Assemble the cell, ensuring a thin, bubble-free film of the liquid is present between the windows.

-

-

Instrument Setup:

-

Place the empty, clean IR cell in the spectrometer's sample holder and acquire a background spectrum. This will subtract the absorbance of the cell windows and any atmospheric CO₂ and water vapor.

-

-

Data Acquisition:

-

Place the filled IR cell in the sample holder.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

Procedure using an ATR Accessory:

-

Instrument Setup:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Place a small drop of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The software will generate the final spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: General workflow for spectral analysis.

Procurement Guide for Isopropylmethyldichlorosilane (CAS No. 18236-89-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of commercial suppliers for Isopropylmethyldichlorosilane, a specialty organosilicon compound. The information herein is compiled from publicly available data to assist in the procurement and initial assessment of this chemical for research and development purposes. This compound, also known as dichloro(isopropyl)(methyl)silane, is identified primarily by the CAS number 18236-89-0.[1][2][3]

Chemical Identity

Commercial Suppliers and Product Specifications

The following table summarizes key data for several commercial suppliers of this compound. Purity levels and available quantities are subject to change and should be confirmed directly with the supplier.

| Supplier | CAS Number | Product Name/Synonyms | Purity | Notes / Available Quantities |

| Alfa Chemistry | 18236-89-0 | This compound | 97% | Offers various quantities for research purposes, such as 10 g and 100 g.[1] |

| Sigma-Aldrich | 18236-89-0 | Dichloro(isopropyl)(methyl)silane | 95% | Distributed via AA BLOCKS, INC.[3] |

| Aaron Chemicals | 18236-89-0 | Dichloro(isopropyl)(methyl)silane | Not Specified | Provides a wide range of quantities from milligrams to kilograms.[4] |

| Parchem | 5926-38-5 | This compound | Not Specified | Supplies specialty chemicals and offers various packaging options.[5] Note: Lists an alternative CAS number. |

| ChemExpress | 18236-89-0 | Dichloro(isopropyl)(methyl)silane | Not Specified | Available in quantities starting from 100 mg.[6] |

Experimental Protocols and Handling

Detailed experimental protocols for the application of this compound are specific to the synthetic procedure being undertaken and are not provided by commercial suppliers. Researchers should develop methodologies based on established chemical literature for similar organosilane compounds.

For handling and safety, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. As a dichlorosilane, this compound is expected to be corrosive and moisture-sensitive. Standard laboratory procedures for handling reactive and corrosive chemicals should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated fume hood.

Logical Workflow for Procurement and Use

The procurement of specialty chemicals like this compound for a research and development setting involves a structured process to ensure safety, compliance, and suitability for the intended application. The diagram below illustrates a typical workflow from initial identification to experimental use.

Caption: Workflow for procuring and handling this compound.

Disclaimer: The information provided is for informational purposes only and does not constitute an endorsement of any particular supplier. It is the responsibility of the user to ensure that all procurement, handling, and use of this chemical complies with institutional and governmental regulations.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Silane, dichloro(isopropyl)methyl- [webbook.nist.gov]

- 3. Dichloro(isopropyl)(methyl)silane | 18236-89-0 [sigmaaldrich.com]

- 4. 18236-89-0 | MFCD00054830 | Dichloro(isopropyl)(methyl)silane [aaronchem.com]

- 5. parchem.com [parchem.com]

- 6. chemexpress.cn [chemexpress.cn]

An In-depth Technical Guide to Handling and Storage of Isopropylmethyldichlorosilane

For researchers, scientists, and drug development professionals, the safe handling and storage of reactive chemical intermediates are paramount. Isopropylmethyldichlorosilane (CAS No. 18236-89-0) is a highly flammable and corrosive organochlorosilane that requires stringent safety protocols to mitigate risks. This guide provides a comprehensive overview of its chemical properties, handling procedures, storage requirements, and emergency response.

Chemical and Physical Properties

This compound is a transparent, corrosive liquid.[1] It is highly flammable and reacts with moisture, including atmospheric humidity, to produce hydrochloric acid, contributing to its corrosive nature.[2] Understanding its physical and chemical properties is the first step in safe handling.

| Property | Value | Source |

| Molecular Formula | C4H10Cl2Si | [1] |

| Molecular Weight | 157.11 g/mol | [1] |

| Appearance | Transparent liquid | [1] |

| Boiling Point | 121 °C | [1] |

| Flash Point | 14 °C (59 °F) | [1][3] |

| Density | 1.033 g/mL | [1] |

Hazard Identification and Personal Protective Equipment (PPE)

This chemical is classified as highly flammable, corrosive, and harmful if swallowed or inhaled.[4][5] It can cause severe skin burns and serious eye damage.[2][4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial.

Minimum PPE Requirements:

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[2] A face shield worn over the goggles is required to protect against splashes and potential exothermic reactions.[2] Contact lenses should not be worn when handling this chemical.[2]

-

Skin and Body Protection:

-

Gloves: Neoprene or Nitrile rubber gloves are recommended.[2] Due to the lack of specific breakthrough time data, it is advisable to double-glove and change gloves immediately upon any sign of contamination.[2]

-

Lab Coat: A flame-resistant (FR) lab coat, such as one made of Nomex®, should be worn over cotton clothing.[2] Polyester or acrylic fabrics should be avoided.[2] The lab coat must be kept fully buttoned.[2]

-

Clothing and Footwear: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[2]

-

-

Respiratory Protection: If working outside a certified chemical fume hood or if exposure limits may be exceeded, a NIOSH-approved full-face respirator with an organic vapor/acid gas cartridge is necessary.[2] A formal respiratory protection program, including fit testing and medical evaluation, is required for all respirator use.[2]

Experimental Protocols: Safe Handling Procedures

Adherence to strict, methodical procedures is critical when working with this compound. The following workflow outlines the essential steps for safe handling.

References

Methodological & Application

Application Notes and Protocols for Hydrophobic Surface Modification Using Isopropylmethyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of isopropylmethyldichlorosilane for creating hydrophobic surfaces on various substrates. The protocols detailed below are based on established methods for silanization using dichlorosilanes. Due to limited specific literature on this compound, the quantitative data presented is based on analogous dichlorosilanes and should be considered as a reference for expected performance.

Principle of Hydrophobic Surface Modification

The creation of a hydrophobic surface using this compound is achieved through a chemical process called silanization. This process involves the covalent bonding of the silane molecule to hydroxyl (-OH) groups present on the substrate surface.

The reaction proceeds in two main steps:

-

Hydrolysis: The two chlorine atoms in this compound are highly reactive towards water. In the presence of trace amounts of water on the substrate surface or in the solvent, the Si-Cl bonds hydrolyze to form reactive silanol groups (-Si-OH).

-

Condensation: These silanol groups then react with the hydroxyl groups on the substrate (e.g., glass, silicon wafers) to form stable siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups can condense with each other, leading to the formation of a cross-linked polysiloxane layer on the surface.

The isopropyl and methyl groups of the silane are non-polar and orient away from the surface, creating a low-energy, "hydrocarbon-like" layer that repels water, thus imparting hydrophobicity.

Data Presentation: Expected Performance

The following table summarizes typical water contact angle data obtained with dichlorodimethylsilane, a closely related compound, on glass and silicon wafer substrates. The use of this compound is expected to yield similar results, producing a hydrophobic surface.

| Substrate | Treatment | Initial Water Contact Angle (°C) | Final Water Contact Angle (°C) |

| Glass Slides | 5% Dichlorodimethylsilane in heptane | ~30-40 | > 90 |

| Silicon Wafer | Dichlorodimethylsilane (vapor phase) | < 20 | ~90-100 |

Note: The final contact angle can be influenced by factors such as substrate cleanliness, surface roughness, and the specific protocol used.

Experimental Protocols

Safety Precautions: this compound is a corrosive and moisture-sensitive compound. It reacts with water to release hydrochloric acid (HCl). All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Protocol 1: Solution-Phase Deposition on Glass Substrates

This protocol describes the modification of glass surfaces using a solution of this compound.

Materials:

-

This compound

-

Anhydrous solvent (e.g., toluene, heptane)

-

Glass substrates (e.g., microscope slides, coverslips)

-

Cleaning solution (e.g., Piranha solution [EXTREME CAUTION ], detergent, or isopropanol)

-

Methanol (anhydrous)

-

Acetone (anhydrous)

-

Beakers and glassware

-

Sonicator

-

Oven

-

Nitrogen or argon gas supply (optional)

Procedure:

-

Substrate Cleaning (Critical Step):

-

Place the glass substrates in a beaker.

-

Add a cleaning solution. For aggressive cleaning, Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution. A safer alternative is sonication in a detergent solution followed by thorough rinsing with deionized water.

-

Sonicate the substrates for 15-20 minutes.

-

Rinse the substrates extensively with deionized water.

-

Sonicate in fresh deionized water for another 15 minutes.

-

Dry the substrates in an oven at 110-120°C for at least 1 hour.

-

Allow the substrates to cool to room temperature in a desiccator or under a stream of dry nitrogen.

-

-

Silanization Solution Preparation:

-

In a fume hood, prepare a 2-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or heptane). Prepare this solution immediately before use.

-

-

Surface Modification:

-

Rinsing:

-

Remove the substrates from the silanization solution.

-

Rinse the substrates three times with the anhydrous solvent (toluene or heptane) to remove excess silane.[1]

-

Rinse with anhydrous methanol to quench any remaining reactive silane groups.[1][2]

-

Finally, rinse with anhydrous acetone to facilitate drying.[1]

-

-

Curing:

-

Allow the substrates to air dry in the fume hood or gently dry them under a stream of nitrogen.

-

For a more durable coating, cure the substrates in an oven at 100-120°C for 30-60 minutes.[2]

-

Protocol 2: Vapor-Phase Deposition on Silicon Wafers

This protocol is suitable for modifying silicon wafers or other sensitive substrates where solution immersion is not desirable.

Materials:

-

This compound

-

Silicon wafers

-

Cleaning reagents (e.g., RCA-1 clean: NH₄OH:H₂O₂:H₂O at 1:1:5 ratio)

-

Vacuum desiccator or a dedicated vapor deposition chamber

-

Small vial or container for the silane

-

Oven

-

Nitrogen or argon gas supply

Procedure:

-

Substrate Cleaning:

-

Clean the silicon wafers using a standard cleaning procedure (e.g., RCA-1 clean) to ensure a hydrophilic surface with a high density of hydroxyl groups.

-

Rinse thoroughly with deionized water.

-

Dry the wafers in an oven at 110-120°C for at least 1 hour.

-

Allow the wafers to cool in a desiccator.

-

-

Vapor-Phase Silanization:

-

Place the cleaned and dried silicon wafers inside a vacuum desiccator.

-

In the fume hood, place a small, open vial containing a few drops of this compound inside the desiccator, ensuring it does not touch the wafers.

-

Evacuate the desiccator using a vacuum pump for a few minutes.

-

Close the desiccator valve to create a static vacuum.

-

Allow the silanization to proceed for 2-12 hours at room temperature. The vacuum will facilitate the vaporization of the silane and its reaction with the wafer surface.

-

-

Post-Treatment:

-

Vent the desiccator with dry nitrogen or argon gas in a fume hood.

-

Remove the silicon wafers.

-

To remove any loosely bound silane and by-products, bake the wafers at 110-120°C for 15-30 minutes.

-

Characterization of Hydrophobic Surfaces

The effectiveness of the surface modification can be evaluated using the following techniques:

-

Water Contact Angle Measurement: This is the most common method to quantify hydrophobicity. A goniometer is used to measure the angle between a water droplet and the surface. A contact angle greater than 90° indicates a hydrophobic surface.

-

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the presence of silicon, carbon, and oxygen on the surface, providing evidence of the silane coating.

-

Atomic Force Microscopy (AFM): AFM can be used to characterize the surface topography and roughness of the coating.

Visualizations

References

Application Notes and Protocols for Silylating Alcohols with Isopropylmethyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the silylation of alcohols using isopropylmethyldichlorosilane. As a difunctional silylating agent, this compound offers versatile applications in organic synthesis, including the formation of chlorosilyl ethers, bis-silyl ethers, and cyclic silyl ethers for the protection of diols. The protocols outlined below are based on established principles of silylation chemistry and provide guidance on reaction conditions, stoichiometry, and work-up procedures. Given the hazardous nature of dichlorosilanes, stringent adherence to safety protocols is imperative.

Introduction

The protection of hydroxyl groups is a critical step in the multi-step synthesis of complex organic molecules, particularly in the field of drug development. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and selective removal. This compound is a difunctional reagent that allows for the introduction of a silyl tether between two alcohol molecules or the formation of a cyclic protecting group for diols. The presence of a sterically demanding isopropyl group can influence the reactivity and selectivity of the silylation reaction. This application note provides detailed experimental procedures for the use of this compound in the protection of alcohols.

Safety Precautions

This compound and other chlorosilanes are hazardous chemicals that must be handled with extreme care in a well-ventilated chemical fume hood.[1] These compounds are highly flammable liquids and vapors.[2] They react violently with water, releasing hydrogen chloride gas, which is corrosive and can cause severe respiratory irritation.[1] Contact with skin and eyes will cause severe burns.[2]

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[2]

-

Ensure that an emergency eye wash station and safety shower are readily accessible.

Handling:

-

All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Use dry solvents and glassware.

-

Ground and bond containers and receiving equipment to prevent static discharge.[2]

-

Use only non-sparking tools.[2]

Disposal:

-

Dispose of all chemical waste in accordance with local, regional, and national regulations.

Experimental Protocols

Protocol 1: Monosilylation of a Primary or Secondary Alcohol

This protocol is designed for the reaction of one equivalent of an alcohol with this compound to form a monochlorosilyl ether. This intermediate can be used in subsequent reactions or hydrolyzed to the corresponding silanol.

Materials:

-

This compound

-

Alcohol substrate

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Anhydrous triethylamine (TEA) or imidazole

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (dried in an oven)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Dissolve the alcohol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred alcohol solution via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride salt.

-

The resulting solution contains the monochlorosilyl ether, which can be used directly in the next step or carefully quenched with a stoichiometric amount of water to form the silanol.

Protocol 2: Disilylation of a Primary or Secondary Alcohol

This protocol describes the formation of a bis-alkoxy silyl ether by reacting two equivalents of an alcohol with one equivalent of this compound.

Materials:

-

This compound

-

Alcohol substrate

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Anhydrous triethylamine (TEA) or imidazole

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (dried in an oven)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Dissolve the alcohol (2.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred alcohol solution via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Cyclization of a 1,2-, 1,3-, or 1,4-Diol

This protocol is for the protection of a diol as a cyclic silyl ether. The success of the intramolecular cyclization depends on the chain length between the two hydroxyl groups, with 1,2-, 1,3-, and 1,4-diols being the most suitable substrates.

Materials:

-

This compound

-

Diol substrate

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

Anhydrous imidazole or pyridine

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (dried in an oven)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Dissolve the diol (1.0 eq.) and imidazole (2.2 eq.) in anhydrous DMF under a nitrogen atmosphere.

-